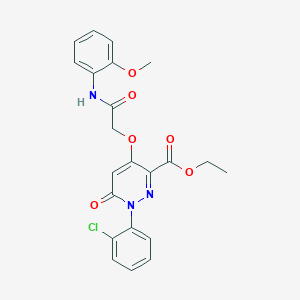
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O6 and its molecular weight is 457.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Dihydropyridazine core : This structure is often associated with various pharmacological effects.
- Chlorophenyl and methoxyphenyl substituents : These groups may enhance lipophilicity and influence receptor interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 7.12 | Induces cytochrome c release, activates caspase pathway | |
| Various | 0.25 - 0.58 | Inhibits tumor cell proliferation via multiple pathways |
The compound exhibits a dose-dependent increase in apoptosis, with optimal effects observed after 24 hours of exposure. The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.
The biological activity of the compound can be attributed to several mechanisms:
- Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria into the cytoplasm, triggering the apoptotic cascade.
- Inhibition of Migration and Invasion : It has been shown to reduce the expression of migration-related genes such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), which are critical for tumor metastasis .
- Modulation of Signaling Pathways : The compound appears to inhibit phospho-AKT and β-catenin expression, both of which are involved in cell survival and proliferation signaling pathways .
Case Studies
A series of experiments were conducted to evaluate the compound's effectiveness against various cancer cell lines:
- Case Study 1 : In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil.
- Case Study 2 : Additional tests on other cell lines (e.g., RKO) confirmed its potency, showing IC50 values ranging from 8.22 to 9.95 µM, indicating superior efficacy compared to traditional agents .
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)16-10-6-4-8-14(16)23)32-13-19(27)24-15-9-5-7-11-17(15)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLBEMUSKWQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













